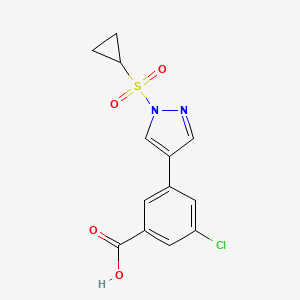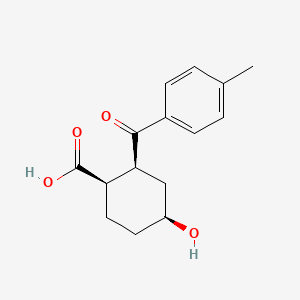
(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a hydroxy group, and a benzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Addition of the Benzoyl Group: The benzoyl group can be added through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R,2S,4S*)-4-hydroxy-2-benzoyl-cyclohexanecarboxylic acid**: Lacks the methyl group on the benzoyl ring.
- (1R,2S,4S*)-4-hydroxy-2-(4-chloro-benzoyl)-cyclohexanecarboxylic acid**: Contains a chloro group instead of a methyl group on the benzoyl ring.
- (1R,2S,4S*)-4-hydroxy-2-(4-methoxy-benzoyl)-cyclohexanecarboxylic acid**: Contains a methoxy group instead of a methyl group on the benzoyl ring.
Uniqueness
The presence of the 4-methyl group on the benzoyl ring in (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
(1R,2S,4S)-4-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)13-8-11(16)6-7-12(13)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12+,13-/m0/s1 |
InChIキー |
WJIZVTKMGRMHEB-XQQFMLRXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2C[C@H](CC[C@H]2C(=O)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2CC(CCC2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



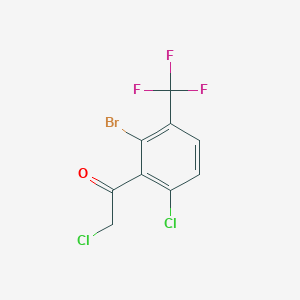
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
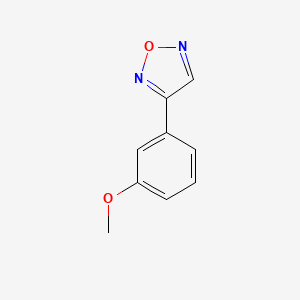
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)

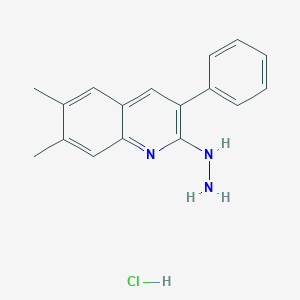
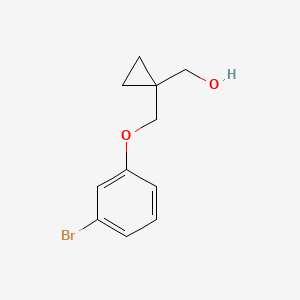


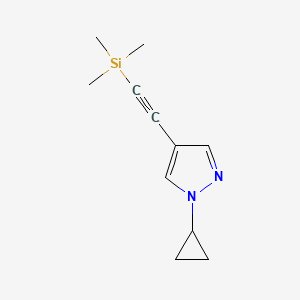
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
